3,4,5-trimethoxy-N-phenyl-N-(piperidine-1-carbonyl)benzamide
Description
Properties
IUPAC Name |
N-phenyl-N-(3,4,5-trimethoxybenzoyl)piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O5/c1-27-18-14-16(15-19(28-2)20(18)29-3)21(25)24(17-10-6-4-7-11-17)22(26)23-12-8-5-9-13-23/h4,6-7,10-11,14-15H,5,8-9,12-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLLDDPRJCDKLOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)N(C2=CC=CC=C2)C(=O)N3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-trimethoxy-N-phenyl-N-(piperidine-1-carbonyl)benzamide typically involves the reaction of piperidine with 3,4,5-trimethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3,4,5-trimethoxy-N-phenyl-N-(piperidine-1-carbonyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
3,4,5-trimethoxy-N-phenyl-N-(piperidine-1-carbonyl)benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of analgesics and anti-inflammatory drugs.
Biology: The compound is used in biochemical assays to study enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of 3,4,5-trimethoxy-N-phenyl-N-(piperidine-1-carbonyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may bind to opioid receptors, resulting in analgesic effects. The exact pathways and molecular interactions depend on the specific application and target .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The target compound shares core benzamide features with several analogs but differs in substituents and heterocyclic components. Key comparisons include:
Table 1: Structural Comparison of Analogs
Key Observations :
- Substituent Effects : The target’s trimethoxy groups may enhance membrane permeability compared to 10e’s lipophilic trifluoromethyl groups. However, trifluoromethyl groups in 10e could improve metabolic stability .
- Heterocyclic Moieties: Piperidine (target, 10f) vs. morpholine (10e) vs. pyrrolidinone alters steric and electronic profiles. Piperidine’s larger ring size may favor interactions with hydrophobic enzyme pockets.
- Functional Groups : KITC’s benzamidine structure differs from benzamide analogs but shares trimethoxy motifs, suggesting shared antiproliferative mechanisms via nucleic acid synthesis inhibition.
Physicochemical and Pharmacokinetic Properties
Table 3: Physicochemical Comparison
Analysis :
- The target’s molecular weight and LogP are intermediate, suggesting balanced bioavailability.
- Trifluoromethyl groups in 10e increase lipophilicity (higher LogP), likely reducing aqueous solubility .
- Benzylpiperidine derivative 26’s HPLC retention (13.242 min) implies that the target compound may exhibit similar chromatographic behavior due to aromatic substitution.
Biological Activity
3,4,5-Trimethoxy-N-phenyl-N-(piperidine-1-carbonyl)benzamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be characterized by its unique chemical structure, which includes a phenyl group and a piperidine moiety linked to a benzamide backbone. The presence of three methoxy groups at the 3, 4, and 5 positions on the benzene ring enhances its lipophilicity and may influence its interaction with biological targets.
Anticancer Activity
Recent studies have investigated the anticancer properties of 3,4,5-trimethoxy-N-phenyl-N-(piperidine-1-carbonyl)benzamide. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines. For instance, a study reported an IC50 value of 23.30 ± 0.35 µM against HT29 colorectal cancer cells, indicating potent antiproliferative activity comparable to established chemotherapeutics like doxorubicin .
Table 1: Anticancer Activity Against Different Cell Lines
The mechanism underlying the anticancer activity of this compound appears to involve apoptosis induction and cell cycle arrest. Studies suggest that it interacts with key regulatory proteins in apoptosis pathways, leading to increased expression of pro-apoptotic factors and decreased expression of anti-apoptotic proteins such as Bcl-2 .
Neuroprotective Effects
In addition to its anticancer properties, this compound has shown promise in neuroprotection. Research indicates that it may exert protective effects against oxidative stress-induced neuronal damage. Specifically, it was found to reduce markers of apoptosis in neuronal cells subjected to oxidative stress conditions .
Synthesis and Derivatives
The synthesis of 3,4,5-trimethoxy-N-phenyl-N-(piperidine-1-carbonyl)benzamide typically involves multi-step organic reactions including amide bond formation and methoxy group introduction. Its derivatives have been synthesized and tested for enhanced biological activities.
Table 2: Synthetic Pathways for Derivatives
| Compound Derivative | Synthetic Methodology |
|---|---|
| N-(4-methoxyphenyl) derivative | Amide coupling followed by methylation |
| N-(thiophen-2-yl) derivative | Cyclization reaction involving thiophenes |
Case Studies
Several case studies have documented the efficacy of this compound in preclinical models:
- Renal Ischemia/Reperfusion Injury : In vivo studies demonstrated that treatment with this compound significantly reduced tissue damage in rat models subjected to renal ischemia/reperfusion injury. The protective effects were attributed to its antiapoptotic properties .
- Neurodegenerative Models : Another study highlighted its potential in models of neurodegeneration where it demonstrated significant neuroprotective effects by mitigating oxidative stress-induced apoptosis in neuronal cells .
Q & A
Q. What are the common synthetic routes for 3,4,5-trimethoxy-N-phenyl-N-(piperidine-1-carbonyl)benzamide, and how are intermediates characterized?
- Methodological Answer : The synthesis typically involves multi-step reactions:
Intermediate formation : A piperidine intermediate is generated via cyclization of precursors under acidic/basic conditions (e.g., using piperidine-1-carbonyl chloride).
Coupling reactions : The benzamide core (3,4,5-trimethoxybenzoyl) is coupled to the piperidine intermediate using carbodiimide-based coupling agents.
Functionalization : The N-phenyl group is introduced via nucleophilic substitution or amidation.
Characterization relies on NMR (¹H/¹³C) for structural confirmation, HRMS for molecular weight validation, and HPLC for purity assessment (>95%) .
Q. How is the structural integrity of the compound confirmed after synthesis?
- Methodological Answer :
- ¹H/¹³C NMR : Chemical shifts (e.g., δ 3.8–4.0 ppm for methoxy groups, δ 7.2–7.8 ppm for aromatic protons) confirm substituent positions .
- HRMS : Matches experimental m/z values with theoretical calculations (e.g., ±1 ppm accuracy) .
- HPLC : Retention times and peak ratios (e.g., 70:30 for enantiomers) assess purity and stereochemical composition .
Q. What in vitro assays are used for initial biological activity screening?
- Methodological Answer :
- Receptor binding assays : Radioligand displacement studies (e.g., dopamine D3 receptor selectivity) using tritiated ligands .
- Cell viability assays : MTT or resazurin-based tests in cancer/neuronal cell lines to evaluate cytotoxicity .
- Enzyme inhibition : Fluorescence-based assays (e.g., acetylcholinesterase inhibition) with IC₅₀ calculations .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and purity?
- Methodological Answer :
- Temperature control : Lowering reaction temperatures (e.g., 0–5°C) reduces side reactions during coupling steps .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, improving reaction homogeneity .
- Catalyst screening : Use of HOBt/DMAP minimizes racemization in amide bond formation .
- Workflow example : A 97% yield was achieved via stepwise purification (normal-phase chromatography) and strict moisture control .
Q. How can researchers resolve discrepancies in biological activity data across studies?
- Methodological Answer :
- Batch variability analysis : Compare NMR/HPLC profiles to rule out impurities or stereochemical inconsistencies .
- Target profiling : Use siRNA or CRISPR knockouts to confirm on-target effects vs. off-target interactions .
- Dose-response validation : Replicate assays across multiple labs with standardized protocols (e.g., EC₅₀/IC₅₀ curves) .
Q. What strategies mitigate poor aqueous solubility during in vivo studies?
- Methodological Answer :
- Co-solvent systems : Use cyclodextrins or PEG-based formulations to enhance solubility .
- Prodrug design : Introduce hydrophilic groups (e.g., phosphate esters) cleaved in vivo .
- Nanoformulations : Encapsulate the compound in liposomes or polymeric nanoparticles for sustained release .
Q. How is stereochemical purity ensured in analogs with chiral centers?
- Methodological Answer :
- Chiral HPLC : Resolve enantiomers using columns like Chiralpak AD-H and confirm elution order with synthetic standards .
- Circular dichroism (CD) : Compare CD spectra to reference compounds for absolute configuration assignment .
- X-ray crystallography : Resolve crystal structures to unambiguously assign stereochemistry .
Data Analysis & Contradiction Management
Q. How should researchers interpret conflicting cytotoxicity data across cell lines?
- Methodological Answer :
- Mechanistic studies : Perform transcriptomics/proteomics to identify cell line-specific pathways (e.g., apoptosis vs. autophagy) .
- Pharmacokinetic profiling : Measure intracellular drug concentrations via LC-MS to rule out uptake differences .
- Combination indices : Evaluate synergism/antagonism with standard chemotherapeutics (e.g., cisplatin) .
Q. What computational methods predict binding modes to molecular targets?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina or Schrödinger to model interactions with receptors (e.g., dopamine D3) .
- MD simulations : Run 100-ns trajectories to assess binding stability and identify critical residues (e.g., Ser192 in D3R) .
- QSAR models : Corrogate substituent effects (e.g., methoxy vs. nitro groups) on bioactivity .
Experimental Design Considerations
Q. How to design selectivity studies against structurally related targets (e.g., GPCRs)?
- Methodological Answer :
- Panel screening : Test the compound against a receptor panel (e.g., 50+ GPCRs) using β-arrestin recruitment assays .
- Mutagenesis : Engineer chimeric receptors to pinpoint binding determinants (e.g., transmembrane helix 5 in D3R) .
- Thermodynamic profiling : Measure ΔG/ΔH via ITC to compare binding energetics across targets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
